molecular formula C20H30O3 B14727550 Methyl 10-(4-acetylphenyl)undecanoate CAS No. 6268-59-3

Methyl 10-(4-acetylphenyl)undecanoate

Cat. No.: B14727550
CAS No.: 6268-59-3
M. Wt: 318.4 g/mol
InChI Key: YFSXQBFADGXLJI-UHFFFAOYSA-N
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Description

Methyl 10-(4-acetylphenyl)undecanoate is an organic compound with the molecular formula C20H30O3 It is a derivative of undecanoic acid, featuring a phenyl ring substituted with an acetyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 10-(4-acetylphenyl)undecanoate typically involves the esterification of 10-(4-acetylphenyl)undecanoic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 10-(4-acetylphenyl)undecanoate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 10-(4-carboxyphenyl)undecanoic acid.

    Reduction: Formation of 10-(4-hydroxyphenyl)undecanoate.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 10-(4-acetylphenyl)undecanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying esterification and substitution reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of more complex organic compounds.

Mechanism of Action

The mechanism of action of Methyl 10-(4-acetylphenyl)undecanoate involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The phenyl ring provides a hydrophobic surface that can interact with various proteins and enzymes, potentially modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl undecanoate: Similar in structure but lacks the phenyl and acetyl groups.

    10-(4-acetylphenyl)undecanoic acid: The acid form of the compound, differing in its functional group.

    4-acetylphenyl derivatives: Compounds with similar phenyl substitution but different alkyl chains.

Uniqueness

Methyl 10-(4-acetylphenyl)undecanoate is unique due to its specific combination of a long alkyl chain, a phenyl ring, and an acetyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

6268-59-3

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

methyl 10-(4-acetylphenyl)undecanoate

InChI

InChI=1S/C20H30O3/c1-16(18-12-14-19(15-13-18)17(2)21)10-8-6-4-5-7-9-11-20(22)23-3/h12-16H,4-11H2,1-3H3

InChI Key

YFSXQBFADGXLJI-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCCCCC(=O)OC)C1=CC=C(C=C1)C(=O)C

Origin of Product

United States

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